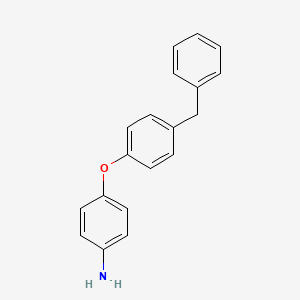
4-(4-Benzylphenoxy)aniline
Übersicht
Beschreibung
4-(4-Benzylphenoxy)aniline is a biochemical compound with the molecular formula C19H17NO and a molecular weight of 275.34 . It is used for proteomics research .
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(4-Benzylphenoxy)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of 4-(4-Benzylphenoxy)aniline is represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC=C (C=C3)N .Wissenschaftliche Forschungsanwendungen
Environmental Applications and Toxicity Studies
- The genotoxic activities of aniline and its metabolites have been investigated to understand their potential to induce gene mutations and their relation to carcinogenicity in rats, particularly focusing on spleen tumors. These studies highlight the importance of understanding the toxicological profiles of chemical compounds and their metabolites in environmental and occupational health contexts (Bomhard & Herbold, 2005).
Biochemical and Pharmacological Properties
- Research on compounds like paracetamol, derived from aniline, elucidates their pharmacological properties, including their use as analgesics and their mechanisms of action. Such studies are crucial for developing safer and more effective therapeutic agents (Iwuozor Kingsley Ogemdi, 2019).
Advanced Materials and Chemical Synthesis
- Studies on the chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds reveal innovative approaches to utilizing CO2 as a feedstock in organic synthesis, highlighting the role of aniline derivatives in developing sustainable chemical processes (Vessally et al., 2017).
Analytical and Diagnostic Applications
- The development of fluorescent chemosensors based on structural analogs of "4-(4-Benzylphenoxy)aniline" demonstrates the utility of these compounds in detecting various analytes, showcasing the intersection of organic chemistry and analytical technology (Roy, 2021).
Nutritional and Health-related Research
- Polyphenol supplementation research, particularly from fruit-derived sources, emphasizes the antioxidant and health-promoting effects of phenolic compounds. These studies contribute to understanding the dietary benefits and potential therapeutic applications of compounds with phenolic structures (Bowtell & Kelly, 2019).
Eigenschaften
IUPAC Name |
4-(4-benzylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYREXEPNQPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



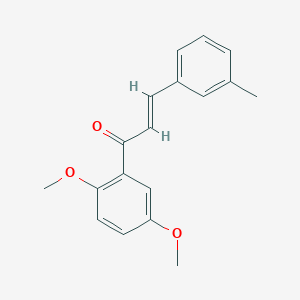
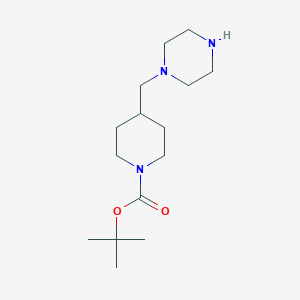
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)
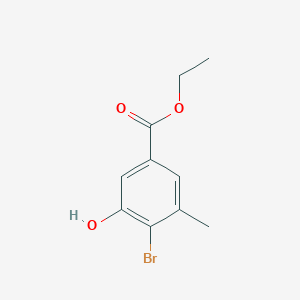

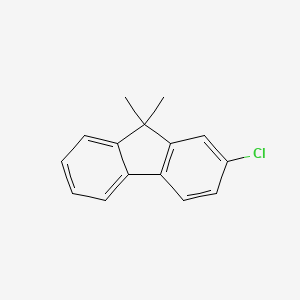
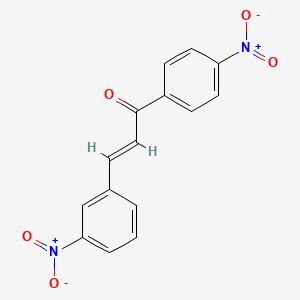
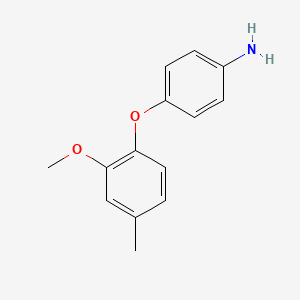

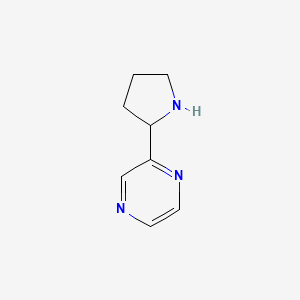
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
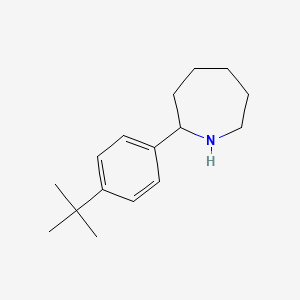
![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)
